![molecular formula C19H17F3IN3O3 B10832936 1-({3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}carbonyl)-N-(2-hydroxyethyl)azetidine-3-carboxamide](/img/structure/B10832936.png)
1-({3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}carbonyl)-N-(2-hydroxyethyl)azetidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidine derivative 2 is a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other related compounds. Azetidine derivatives have been extensively studied due to their diverse biological activities, including antimicrobial, antitubercular, anticonvulsant, anti-inflammatory, and cardiovascular activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Azetidine derivatives can be synthesized through various methods. . This method efficiently produces functionalized azetidines. Another method involves the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides under mild conditions .
Industrial Production Methods
Industrial production of azetidine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The choice of method depends on the desired functional groups and the specific application of the azetidine derivative.
Chemical Reactions Analysis
Types of Reactions
Azetidine derivatives undergo various chemical reactions, including:
Oxidation: Azetidines can be oxidized to form azetidinones.
Reduction: Reduction of azetidines can lead to the formation of azetidinium ions.
Substitution: Nucleophilic substitution reactions are common, where azetidines react with nucleophiles to form substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of azetidines typically yields azetidinones, while nucleophilic substitution can produce a variety of substituted azetidines with different functional groups.
Scientific Research Applications
Azetidine derivatives have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of azetidine derivatives involves their interaction with specific molecular targets and pathways. The ring strain in azetidines makes them highly reactive, allowing them to interact with various biological molecules. For example, azetidines can inhibit enzymes or bind to receptors, leading to their biological effects .
Comparison with Similar Compounds
Azetidine derivatives are compared with other similar compounds, such as aziridines and β-lactams:
Aziridines: Aziridines are three-membered nitrogen-containing heterocycles with higher ring strain than azetidines.
β-Lactams: β-Lactams are four-membered cyclic amides with significant biological activity, particularly as antibiotics.
Similar Compounds
- Aziridines
- β-Lactams (e.g., penicillins, cephalosporins)
- Pyrrolidines
Azetidine derivatives stand out due to their unique combination of stability and reactivity, making them valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C19H17F3IN3O3 |
|---|---|
Molecular Weight |
519.3 g/mol |
IUPAC Name |
1-[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]-N-(2-hydroxyethyl)azetidine-3-carboxamide |
InChI |
InChI=1S/C19H17F3IN3O3/c20-13-3-2-12(19(29)26-8-10(9-26)18(28)24-5-6-27)17(16(13)22)25-15-4-1-11(23)7-14(15)21/h1-4,7,10,25,27H,5-6,8-9H2,(H,24,28) |
InChI Key |
GNOFJPRIPYVPCR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C(=C(C=C2)F)F)NC3=C(C=C(C=C3)I)F)C(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


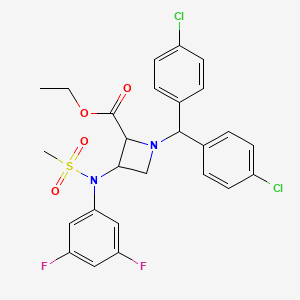
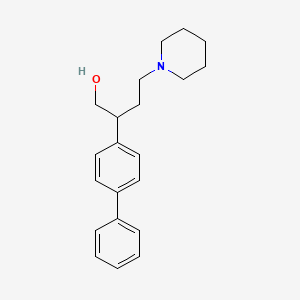
![N-[(4-carbamimidoylphenyl)methyl]-3-(2-methyl-4-sulfamoylphenyl)benzamide](/img/structure/B10832865.png)
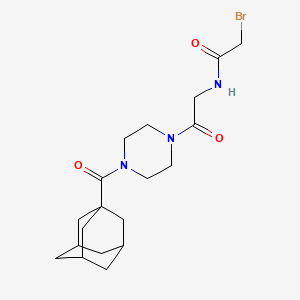
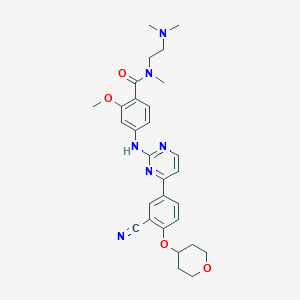

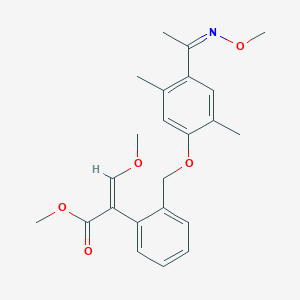
![3-((quinazolin-5-yl)ethynyl)-4-methyl-N-[4-((4-methylpiperazin-1-yl)methyl)-3-trifluoro methylphenyl]benzamide](/img/structure/B10832895.png)
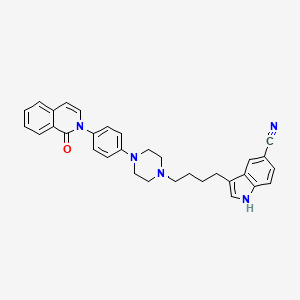
![5-{2-methyl-5-[4-(4-methyl-piperazin-1-ylmethyl)-3-trifluoromethyl-benzoylamino]-benzylamino}-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B10832899.png)
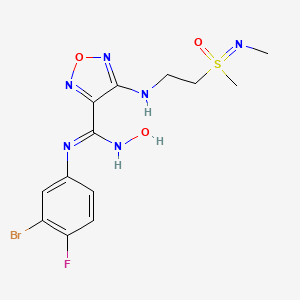
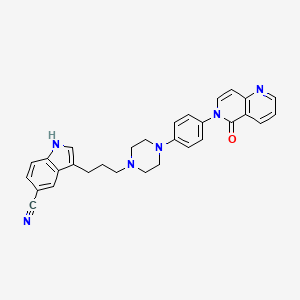
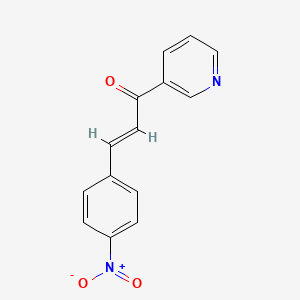
![(11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine](/img/structure/B10832931.png)
